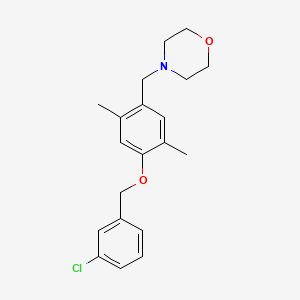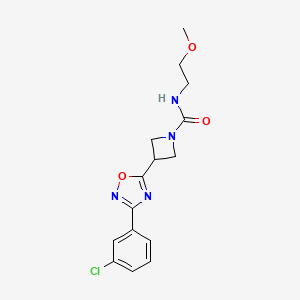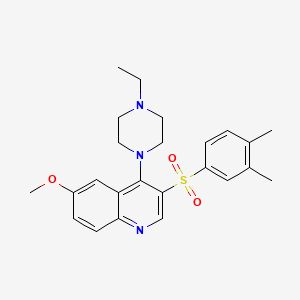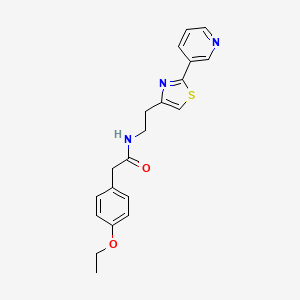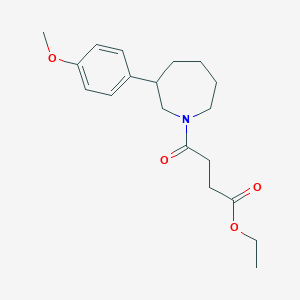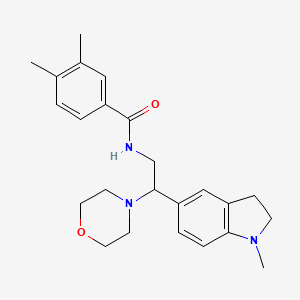![molecular formula C14H10BrFN2O3S B2408162 1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide CAS No. 1797719-07-3](/img/structure/B2408162.png)
1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole, which includes the benzo[d]isoxazol-3-yl group, is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The compound you mentioned is a derivative of isoxazole, and it has been used in the development of small-molecule BRD4 bromodomain inhibitors .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including the one you mentioned, is characterized by a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The specific compound you mentioned also contains a 4-bromo-2-fluorophenyl group and a methanesulfonamide group .Aplicaciones Científicas De Investigación
1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide is a compound that belongs to a class of nitrogen-oxygen containing heterocycles such as isoxazole and benzisoxazole. These compounds are recognized for their significant roles in various biologically important molecules and serve as useful intermediates in medicinal chemistry. Specifically, derivatives of 3-substituted-1,2-benzisoxazole, including 1,2-benzisoxazole-3-methanesulfonamide (commonly known as Zonisamide), have garnered attention due to their potential as antipsychotic compounds. Zonisamide, in particular, has been identified as an effective antiseizure agent, which operates by blocking the repetitive firing of voltage-sensitive sodium channels and reducing voltage-sensitive T-type calcium currents. The development of cost-effective synthesis methods for such compounds remains a significant area of interest in organic chemistry, aiming to enhance the accessibility and applicability of these compounds in therapeutic contexts (Arava et al., 2011).
Furthermore, the synthesis and application of benzisoxazole derivatives extend beyond pharmaceuticals. For instance, a series of 2,5-dibenzoxazolylphenols and related compounds, synthesized through condensation reactions involving hydroxy- and methanesulfonamidoterephthalic acids with 2-aminophenols, have exhibited promising photophysical properties. These compounds are characterized by their excited state intramolecular proton-transfer fluorescence, which is observable at room temperature and above. The methanesulfonamido group in these compounds has shown to be nearly as effective a proton donor as the phenolic hydroxyl group, suggesting their utility in applications such as wavelength shifters in scintillating detecting mediums for ionizing radiation, highlighting the versatility of benzisoxazole derivatives in scientific research (Kauffman & Bajwa, 1993).
Direcciones Futuras
The future directions for the research and development of isoxazole derivatives, including “1-(benzo[d]isoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide”, could involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . In particular, these compounds could be further explored for their potential as BRD4 bromodomain inhibitors .
Propiedades
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-(4-bromo-2-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O3S/c15-9-5-6-12(11(16)7-9)18-22(19,20)8-13-10-3-1-2-4-14(10)21-17-13/h1-7,18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMGBECYXHMSKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)
